1,2-Distearoyl-sn-glycerol

Signal Transduction Protein Kinase C Enzyme Activation

1,2-Distearoyl-sn-glycerol (DSG) is a well-defined, high-purity (≥98%) diacylglycerol with two saturated C18:0 chains esterified at the sn-1 and sn-2 positions. This specific 1,2-sn configuration is essential for PKC activation studies and membrane biophysics, as 1,3-isomers exhibit different activity. DSG serves as a stable internal standard for DAG quantification via LC/GC-MS. Its low intrinsic PKC activity makes it ideal as a negative control. Ensure experimental reproducibility by ordering this precisely defined lipid standard.

Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
CAS No. 10567-21-2
Cat. No. B052919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyl-sn-glycerol
CAS10567-21-2
SynonymsOctadecanoic Acid 1,1’-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] Ester;  Octadecanoic Acid (1S)-1-(Hydroxymethyl)-1,2-ethanediyl Ester;  (S)-Octadecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester;  L-1,2-Di-tearin;  1,2-Di-O-stearoyl-sn-glycerol;  1,2-Dis
Molecular FormulaC39H76O5
Molecular Weight625.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1
InChIKeyUHUSDOQQWJGJQS-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

1,2-Dioctadecanoyl-sn-glycerol (CAS 10567-21-2): Technical Baseline for DAG-Based Research and Formulation


1,2-Dioctadecanoyl-sn-glycerol (DSG) is a synthetic, 1,2-diacyl-sn-glycerol (DAG) with two saturated C18:0 (stearoyl) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone [1]. It is a defined, non-endogenous lipid species (diacylglycerol 36:0) used as a reference standard and for studying biophysical properties of lipid membranes. Its high purity, ranging from ≥98% to >99%, is a standard specification across reputable vendors, ensuring reliability for demanding applications .

1,2-Dioctadecanoyl-sn-glycerol: Why In-Class Substitution Is Not a Straightforward Choice


In lipid research, diacylglycerols (DAGs) cannot be considered generic. Their biological activity and physicochemical properties are exquisitely sensitive to acyl chain length, saturation, and isomeric position (sn-1,2 vs. sn-1,3). The substitution of a long, saturated chain species like 1,2-Dioctadecanoyl-sn-glycerol with a short-chain (e.g., diC8), unsaturated (e.g., diolein), or mixed-acyl analog will yield vastly different outcomes in assays of protein kinase C (PKC) activation [1], membrane partitioning , and chromatographic behavior. Furthermore, the position of the acyl chains is critical; studies demonstrate that 1,2-diacylglycerols are more potent activators of PKC than their 1,3-isomers [1], underscoring that chemical identity alone is insufficient to guarantee functional equivalence.

1,2-Dioctadecanoyl-sn-glycerol: Evidence-Based Differentiation and Quantitative Selection Criteria


PKC Activation Capacity: Saturated Long-Chain DAG vs. Unsaturated & Mixed-Acyl Analogs

In comparative studies of PKC-alpha activation, saturated, long-chain 1,2-diacylglycerols exhibit distinct activation profiles compared to their unsaturated or short-chain counterparts. 1,2-Dioctadecanoyl-sn-glycerol (DSG) is a weak activator of PKC, a property it shares with other saturated long-chain DAGs [1]. In contrast, unsaturated 1,2-diacylglycerols were generally found to be more potent activators in mixed micelle and vesicle systems [2]. This difference is crucial for research where a low baseline activation is required, such as when investigating the effects of exogenous cofactors or specific PKC isoforms.

Signal Transduction Protein Kinase C Enzyme Activation

Isomeric Purity Requirement: Quantitative Functional Disparity Between sn-1,2 and sn-1,3 DAGs

The isomeric form of the DAG is a critical determinant of its biological function. Direct comparative studies demonstrate that 1,2-diacylglycerols have a considerably higher capacity to activate protein kinase C alpha (PKC-alpha) than 1,3-diacylglycerols in physiologically relevant model membranes (POPC/POPS vesicles) [1]. This is due to the stereospecificity of the PKC regulatory domain. Therefore, for studies of DAG-dependent signaling, the 'sn-glycerol' (stereospecific numbering) configuration of 1,2-Dioctadecanoyl-sn-glycerol is essential, and substitution with a racemic mixture or the 1,3-isomer will introduce a major variable and significantly reduce observed activity.

Lipidomics Biochemistry Enzymology

Membrane Partitioning and Physical State: Distearoyl DAG's Unique Gel-Phase Behavior

The physical state of a diacylglycerol within a lipid bilayer directly impacts its ability to recruit and activate PKC. Differential scanning calorimetry (DSC) studies have revealed that membranes containing saturated diacylglycerols like 1,2-sn-dipalmitoylglycerol (DPG, C16:0) and, by class-level inference, 1,2-dioctadecanoyl-sn-glycerol (DSG, C18:0) exist in a nonfluid (gel) state at physiological temperatures . This nonfluid condition is associated with a lower affinity for PKC C1 domains compared to unsaturated DAGs like dioleoylglycerol (DOG) or 1-stearoyl-oleoyl-sn-glycerol (SOG), which maintain membrane fluidity and showed the highest binding affinities in comparative studies .

Membrane Biophysics Lipid Phase Behavior PKC Regulation

Analytical Standardization: Defined Solubility Profile for Reproducible Method Development

Reproducibility in quantitative lipid analysis hinges on the precise and consistent handling of analytical standards. 1,2-Dioctadecanoyl-sn-glycerol exhibits a defined and vendor-verified solubility profile in common laboratory solvents: it is highly soluble in DMSO (≥30 mg/mL) and DMF (20 mg/mL) but sparingly soluble in ethanol (0.25 mg/mL) and aqueous buffer (PBS pH 7.2: 0.7 mg/mL) . This quantitative information allows for the rational and reproducible preparation of stock and working solutions, a key advantage over analogs with less-defined solubility, which can lead to experimental variability, precipitation, and inaccurate quantification.

Analytical Chemistry Lipidomics Method Development

Quality Control & Long-Term Stability: High Purity and Validated Storage Conditions

For procurement decisions involving costly long-term studies, the guaranteed purity and stability of the compound are paramount. 1,2-Dioctadecanoyl-sn-glycerol is commercially available with a minimum purity of ≥98% to >99% (TLC) from multiple vendors . Furthermore, its storage conditions are well-defined and validated: it should be stored at -20°C as a solid, and stock solutions in chloroform are recommended for long-term stability [1]. This clarity on purity and storage minimizes the risk of batch-to-batch variability and degradation-related artifacts, a common but often underappreciated source of experimental failure with less well-characterized lipid analogs.

Procurement Lab Management Reproducibility

1,2-Dioctadecanoyl-sn-glycerol: High-Impact Application Scenarios Driven by Evidence-Based Differentiation


Internal Standard for Quantitative DAG Lipidomics

As a well-defined, stable, and highly pure lipid species, 1,2-Dioctadecanoyl-sn-glycerol (DSG) is an established internal standard (IS) for the identification and absolute quantification of endogenous diacylglycerol species via LC-MS or GC-MS. Its selection is based on its chromatographic separation from most endogenous DAGs, its defined and reproducible solubility profile for standard preparation, and the availability of high-purity (>98%) material, which ensures accurate and reliable calibration curves for lipidomic workflows [1] [2].

Building a Stable, Low-Fluidity Lipid Bilayer Model

Researchers constructing model membranes to study the biophysical effects of lipid composition can use DSG to deliberately create a rigid, gel-phase domain. The evidence that saturated, long-chain DAGs induce nonfluid conditions in membranes [1] makes DSG the ideal choice for experiments designed to probe the influence of membrane phase separation, lipid raft formation, or the activity of membrane proteins that are sensitive to bilayer fluidity.

Negative Control or Baseline Condition for PKC Activation Assays

Investigators studying PKC-dependent signaling often require a DAG with minimal intrinsic activity to serve as a negative control or to establish a low baseline. The classification of long-chain saturated DAGs like DSG as weak PKC activators, in contrast to potent unsaturated DAGs, makes it the appropriate selection for this purpose [1]. This allows for a cleaner interpretation of the effects of other lipids or experimental conditions on PKC activity.

Investigating the Role of sn-1,2 Stereochemistry in Lipid Signaling

To isolate and study the functional importance of the 1,2-sn configuration, DSG is an indispensable tool. The evidence clearly shows that 1,2-diacylglycerols are more potent activators of PKC-alpha than their 1,3-isomers [1]. Therefore, DSG (a defined 1,2-sn isomer) must be used in parallel with its corresponding 1,3-isomer or a racemic mixture in controlled experiments to delineate stereospecific effects in lipid-mediated signal transduction.

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